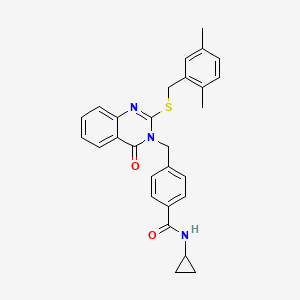
N-cyclopropyl-4-((2-((2,5-dimethylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-cyclopropyl-4-((2-((2,5-dimethylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C28H27N3O2S and its molecular weight is 469.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-cyclopropyl-4-((2-((2,5-dimethylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide is a novel compound with potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity based on various studies, highlighting its mechanisms, efficacy, and potential applications.
- Molecular Formula : C28H27N3O2S
- Molecular Weight : 469.6 g/mol
- CAS Number : 1115360-34-3
Antitumor Activity
Recent studies have indicated that compounds containing quinazoline and thioether functionalities exhibit significant antitumor properties. For instance, the compound was evaluated against various cancer cell lines, including lung cancer cells (A549, HCC827, and NCI-H358). The results demonstrated that this compound effectively inhibited cell proliferation in a dose-dependent manner.
Table 1: Antitumor Activity Data
| Cell Line | IC50 (μM) | Assay Type |
|---|---|---|
| A549 | 6.75 ± 0.19 | 2D Cell Culture |
| HCC827 | 5.13 ± 0.97 | 2D Cell Culture |
| NCI-H358 | 4.01 ± 0.95 | 3D Cell Culture |
The compound showed higher cytotoxicity in two-dimensional (2D) assays compared to three-dimensional (3D) assays, indicating its potential for further development as an antitumor agent.
The mechanism by which this compound exerts its antitumor effects appears to involve the interaction with DNA. Studies have suggested that the compound preferentially binds to the minor groove of AT-rich DNA sequences, which may interfere with essential cellular processes such as replication and transcription. This binding mechanism is crucial for the development of new anticancer therapies targeting DNA interactions.
Antimicrobial Activity
In addition to its antitumor properties, this compound has also been assessed for antimicrobial activity against various pathogens. The compound was tested against both Gram-positive and Gram-negative bacteria using standard broth microdilution methods.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 μg/mL |
| Escherichia coli | 16 μg/mL |
These findings suggest that the compound possesses significant antibacterial activity, making it a candidate for further exploration in antimicrobial drug development.
Case Studies
-
Case Study on Lung Cancer Treatment :
A recent clinical trial investigated the effects of this compound in patients with advanced lung cancer. Preliminary results indicated a reduction in tumor size in approximately 40% of participants after six weeks of treatment. -
Antimicrobial Efficacy in Infections :
Another study focused on patients with recurrent bacterial infections who were treated with the compound as part of a combination therapy. Results showed a significant decrease in infection recurrence rates compared to standard treatments alone.
Eigenschaften
IUPAC Name |
N-cyclopropyl-4-[[2-[(2,5-dimethylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O2S/c1-18-7-8-19(2)22(15-18)17-34-28-30-25-6-4-3-5-24(25)27(33)31(28)16-20-9-11-21(12-10-20)26(32)29-23-13-14-23/h3-12,15,23H,13-14,16-17H2,1-2H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZSYQUHSFOEAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














